molecular formula C16H16N2O3S B2930041 3-(isopropylthio)-N-(3-nitrophenyl)benzamide CAS No. 900009-49-6

3-(isopropylthio)-N-(3-nitrophenyl)benzamide

Cat. No.: B2930041
CAS No.: 900009-49-6
M. Wt: 316.38
InChI Key: BVXLALDDRNPUGA-UHFFFAOYSA-N
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Description

3-(Isopropylthio)-N-(3-nitrophenyl)benzamide is a benzamide derivative characterized by an isopropylthio (-S-iPr) substituent at the 3-position of the benzoyl ring and a nitro (-NO₂) group at the 3-position of the aniline moiety. For example, 4-nitro-N-(3-nitrophenyl)benzamide () was synthesized via acylation of 3-nitroaniline with 4-nitrobenzoyl chloride . Similarly, the target compound could be prepared by reacting 3-nitroaniline with a 3-(isopropylthio)benzoyl chloride derivative.

Benzamides with functionalized aromatic rings are of interest due to their diverse applications, including use as intermediates in polymer synthesis () or bioactive agents ().

Properties

IUPAC Name

N-(3-nitrophenyl)-3-propan-2-ylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11(2)22-15-8-3-5-12(9-15)16(19)17-13-6-4-7-14(10-13)18(20)21/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXLALDDRNPUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylthio)-N-(3-nitrophenyl)benzamide can be achieved through a multi-step process. One common method involves the following steps:

    Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitrobenzamide.

    Thioether Formation: The 3-nitrobenzamide is then reacted with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylthio)-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 3-(isopropylthio)-N-(3-aminophenyl)benzamide.

    Oxidation: 3-(isopropylsulfinyl)-N-(3-nitrophenyl)benzamide or 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(isopropylthio)-N-(3-nitrophenyl)benzamide is an organic compound belonging to the class of benzamides. It is characterized by an isopropylthio group attached to the benzene ring and a nitrophenyl group attached to the amide nitrogen. This compound has several applications in scientific research, including medicinal chemistry, materials science, and biological studies.

Scientific Research Applications

  • Medicinal Chemistry: this compound can be employed as a building block in synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors. For example, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent Trypanosoma brucei inhibitors, showcasing the potential of benzamide derivatives in antiparasitic drug discovery .
  • Materials Science: The unique structural features of this compound make it suitable for developing novel materials with specific electronic or optical properties.
  • Biological Studies: This compound can be used as a probe to study the interactions of nitroaromatic compounds with biological systems, including their metabolism and toxicity.

Chemical Reactions and Modifications

This compound can undergo various chemical reactions that can modify its structure and properties.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite. The major product formed in this reaction is 3-(isopropylthio)-N-(3-aminophenyl)benzamide.
  • Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The major products formed are 3-(isopropylsulfinyl)-N-(3-nitrophenyl)benzamide or 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide.
  • Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Various substituted benzamides can be produced depending on the nucleophile used.

Related Compounds

Other related benzamide compounds with similar applications include:

  • 3-(isopropylthio)-N-(4-nitrophenyl)benzamide, which also has applications in medicinal chemistry, materials science, and biological studies. It can undergo reduction to form 3-(isopropylthio)-N-(4-aminophenyl)benzamide and oxidation to form 3-(isopropylsulfinyl)-N-(4-nitrophenyl)benzamide or 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide.
  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, which has shown anti-inflammatory potency and is of interest as a possible 5-lipoxygenase (5-LOX) inhibitor .

Data Table

PropertyDescription
Chemical ClassBenzamide
SubstituentsIsopropylthio group, nitrophenyl group
Potential ReactionsReduction, oxidation, nucleophilic aromatic substitution
ApplicationsMedicinal chemistry, materials science, biological studies
Mechanism of ActionBinding to enzymes or receptors, bioreduction of the nitro group
Related Compounds3-(isopropylthio)-N-(4-nitrophenyl)benzamide, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides

Case Studies

Mechanism of Action

The mechanism of action of 3-(isopropylthio)-N-(3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Nitro-Substituted Benzamides

Key Compounds :

  • 4-Nitro-N-(3-nitrophenyl)benzamide (): Features nitro groups at both the 4-position (benzoyl) and 3-position (aniline). Used as a stable derivative in laboratory courses due to its crystallinity .
  • N-(2-Nitrophenyl)benzamide (): Nitro group at the 2-position (aniline). Positional isomerism impacts molecular packing, as seen in its single-crystal X-ray structure .

Comparison :

  • Reactivity : Nitro groups at meta positions (3-nitro) are less electron-withdrawing than para (4-nitro) but may direct electrophilic substitution reactions differently .

Halogen-Substituted Benzamides

Key Compounds :

  • 3-Chloro-N-phenyl-phthalimide (): Chloro substituent at the 3-position. Used in polymer synthesis due to its stability and reactivity in forming anhydrides .
  • 3-[(3-Chlorobenzoyl)amino]-N-isopropylbenzamide (): Chloro group at the 3-position (benzoyl) and isopropylamide. Likely exhibits different solubility profiles compared to the target compound due to halogen vs. nitro substituents .

Comparison :

  • Applications : Halogenated benzamides are common in polymers, while nitro derivatives may find use in explosives or dyes .

Sulfur-Containing Benzamides

Key Compounds :

  • 3-{[(4-Bromophenyl)Amino]Sulfonyl}-N-(3-Nitrophenyl)Benzamide (): Contains a sulfonamide group and bromine. The sulfonyl group increases polarity compared to the target compound’s thioether .
  • 3-(Isopropylsulfonyl)-N-(6-Methylbenzo[d]Thiazol-2-yl)-N-(Pyridin-4-ylMethyl)Benzamide (): Features a sulfonyl group and heterocyclic moieties. Sulfonyl groups enhance oxidative stability but reduce nucleophilicity compared to thioethers .

Comparison :

  • Sulfur Oxidation State : Thioethers (-S-) in the target compound are more nucleophilic and less polar than sulfonamides (-SO₂-) or sulfonyl groups, influencing solubility and biological activity .

Bioactive Benzamides

Key Compounds :

  • Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide) (): A fungicide with a trifluoromethyl group. The CF₃ group enhances lipophilicity and bioactivity .

Comparison :

  • Functional Group Impact : The nitro group in the target compound may reduce bioavailability compared to trifluoromethyl groups but could improve binding to nitroreductase enzymes in prodrug applications .

Data Table: Comparative Analysis of Benzamide Derivatives

Compound Name Substituents (Benzoyl/Aniline) Molecular Weight Key Properties/Applications Reference
3-(Isopropylthio)-N-(3-nitrophenyl)benzamide 3-S-iPr (B), 3-NO₂ (A) ~330 (estimated) Potential catalyst intermediate N/A
4-Nitro-N-(3-nitrophenyl)benzamide 4-NO₂ (B), 3-NO₂ (A) 287.24 Crystalline derivative for labs
N-(2-Nitrophenyl)benzamide 2-NO₂ (A) 242.23 Single-crystal X-ray structure
3-Chloro-N-phenyl-phthalimide 3-Cl (B) 257.68 Polymer synthesis monomer
Flutolanil 3-O-iPr (A), 2-CF₃ (B) 323.29 Agricultural fungicide

Research Findings and Implications

  • Synthesis : Benzamides with nitro groups are typically synthesized via acylation of nitroanilines, as demonstrated in .
  • Crystallinity : Nitro groups enhance crystallinity, making derivatives like 4-nitro-N-(3-nitrophenyl)benzamide useful in educational settings .
  • Bioactivity : Trifluoromethyl and sulfonyl groups (e.g., flutolanil) improve pesticidal activity, whereas nitro groups may limit bioavailability .

Biological Activity

3-(Isopropylthio)-N-(3-nitrophenyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H14N2O3SC_{13}H_{14}N_{2}O_{3}S. Its structure includes a benzamide moiety with an isopropylthio group and a nitrophenyl substituent, which may contribute to its biological properties.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in critical metabolic pathways. One of the notable targets is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a significant role in the kynurenine pathway. IDO1 is implicated in immune response modulation and cancer progression. Inhibition of this enzyme can restore immune function against tumors, making IDO1 inhibitors a focus for cancer immunotherapy .

Biological Activity Data

Research has demonstrated that derivatives similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds with structural similarities have shown efficacy in reducing cell viability across multiple cancer cell lines.
  • Enzyme Inhibition : The compound's ability to inhibit IDO1 has been documented, with IC50 values indicating significant potency against this target.

Table 1: Biological Activities of Related Compounds

Compound NameTarget EnzymeIC50 (nM)Cell Lines TestedObservations
This compoundIDO1TBDVarious cancer cell linesPotential immune modulation
Thiadiazole DerivativeIKKβ50-100HL-60, SK-MEL-1Induces apoptosis and decreases viability
Quinazoline Derivativeα-GlucosidaseTBDHematological parametersAntihyperlipemic potential observed

Case Studies

Several studies have explored the anticancer effects of compounds related to this compound:

  • Study on Thiadiazole Derivatives : A study indicated that thiadiazole derivatives exhibited significant anticancer activity against human leukemia and melanoma cell lines. The mechanism involved induction of apoptosis and inhibition of cell proliferation .
  • Quinazoline Series Investigation : Research on quinazoline derivatives showed promising results in reducing cholesterol and triglyceride levels while also demonstrating anticancer properties through enzyme inhibition .

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